Biochemical Properties of 13-cis-Retinyl Palmitate: An In-depth Technical Guide
Biochemical Properties of 13-cis-Retinyl Palmitate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-cis-Retinyl palmitate is a geometric isomer of retinyl palmitate, the ester of retinol (B82714) (vitamin A) and palmitic acid. As a member of the retinoid family, it plays a crucial role in various biological processes, including vision, cell growth and differentiation, and immune function. While the all-trans isomer is the most biologically active and abundant form, 13-cis-retinyl palmitate is a significant metabolite and a component of various biological and pharmaceutical systems. This technical guide provides a comprehensive overview of the biochemical properties of 13-cis-retinyl palmitate, focusing on its physicochemical characteristics, analytical methodologies for its quantification, and its metabolic fate and signaling pathways.
Physicochemical Properties
The physicochemical properties of 13-cis-retinyl palmitate are fundamental to its stability, absorption, and distribution in biological systems. While specific data for the 13-cis isomer is limited, the properties are largely comparable to the well-characterized all-trans-retinyl palmitate.
Table 1: Physicochemical Properties of Retinyl Palmitate
| Property | Value | References |
| Molecular Formula | C₃₆H₆₀O₂ | [1] |
| Molecular Weight | 524.86 g/mol | [1] |
| Melting Point | ~28-29 °C (for all-trans isomer) | [2] |
| Appearance | Yellow, viscous oil or low-melting solid | [3] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) (~15 mg/ml), DMSO (~5 mg/ml), DMF (~5 mg/ml), chloroform, and ether. Insoluble in water. | [2][3] |
| UV-Vis Absorption (in Ethanol) | λmax ≈ 325-327 nm | [3][4] |
Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)
The quantification of 13-cis-retinyl palmitate, often in the presence of other isomers, is predominantly achieved by High-Performance Liquid Chromatography (HPLC). Normal-phase HPLC is particularly effective in separating geometric isomers of retinoids.
Experimental Protocol: Quantification of 13-cis-Retinyl Palmitate in Biological Samples
This protocol outlines a general procedure for the extraction and quantification of 13-cis-retinyl palmitate from a biological matrix, such as liver tissue.
1. Sample Preparation (Extraction):
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All procedures should be carried out under yellow light to prevent photoisomerization of retinoids.
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Homogenize a known weight of the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).
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To the homogenate, add a known amount of an internal standard (e.g., retinyl acetate) to correct for extraction losses.
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Perform a liquid-liquid extraction using a solvent system such as hexane:isopropanol (B130326) (3:2, v/v). Vortex the mixture vigorously.
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Centrifuge the mixture to separate the phases.
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Collect the upper organic phase containing the lipids, including retinyl esters.
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Evaporate the organic solvent to dryness under a stream of nitrogen.
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Reconstitute the dried extract in a known volume of the HPLC mobile phase.
2. HPLC Analysis:
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HPLC System: A standard HPLC system equipped with a UV detector is required.
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Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal isomer separation.
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Mobile Phase: An isocratic mobile phase consisting of a non-polar solvent with a small percentage of a polar modifier is typically used. For example, n-hexane with a small percentage of isopropanol or ethyl acetate. The exact ratio should be optimized for the specific column and system to achieve baseline separation of the isomers.
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Flow Rate: A typical flow rate is 1.0-1.5 mL/min.
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Detection: Monitor the eluent at the λmax of retinyl palmitate, which is approximately 325 nm.
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Quantification: Create a standard curve using known concentrations of purified 13-cis-retinyl palmitate. The concentration of 13-cis-retinyl palmitate in the sample can be determined by comparing its peak area (normalized to the internal standard) to the standard curve.
Table 2: Example HPLC Parameters for Retinoid Isomer Separation
| Parameter | Condition |
| Column | Normal-Phase Silica (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm) |
| Mobile Phase | 0.4% 2-propanol in hexane |
| Flow Rate | 2 mL/min |
| Detection | UV at 325 nm |
| Elution Order (Example) | Retinyl Palmitate (unresolved isomers) -> 13-cis-Retinol (B135769) -> all-trans-Retinol |
Note: This is an example, and the elution order and resolution will depend on the specific column and mobile phase composition. For improved separation of retinyl palmitate isomers, a dedicated normal-phase method with a less polar mobile phase might be necessary.
Caption: Experimental workflow for the quantification of 13-cis-retinyl palmitate.
Biochemical Interactions and Metabolism
Enzymatic Hydrolysis
In biological systems, retinyl esters, including 13-cis-retinyl palmitate, are hydrolyzed to release retinol, which can then be further metabolized or utilized by the cell. This hydrolysis is catalyzed by retinyl ester hydrolases (REHs). The enzymatic activity towards different isomers of retinyl palmitate can vary.
A study using pig liver homogenates demonstrated that the hydrolysis rate of 13-cis-retinyl palmitate is significantly higher than that of the all-trans isomer. This suggests that some REHs have a preference for the cis-conformation.[5]
Table 3: Apparent Kinetic Constants for the Hydrolysis of Retinyl Palmitate Isomers by Pig Liver Homogenates
| Substrate | Relative Hydrolase Activity (all-trans = 1) | Apparent Kₘ (µM) |
| 9,13-cis-Retinyl Palmitate | 6.8 ± 0.5 | 142 - 268 |
| 13-cis-Retinyl Palmitate | 5.7 ± 0.5 | 142 - 268 |
| 9-cis-Retinyl Palmitate | 2.4 ± 0.1 | 142 - 268 |
| all-trans-Retinyl Palmitate | 1.0 | 142 - 268 |
| Data from Mata and Travis (1988)[5] |
Signaling Pathways
13-cis-Retinyl palmitate is generally considered a storage form of vitamin A and a pro-drug for more active retinoids. Its primary role in signaling is to serve as a precursor for the generation of 13-cis-retinol and, subsequently, 13-cis-retinoic acid. While all-trans-retinoic acid is the most potent ligand for retinoic acid receptors (RARs), which are nuclear receptors that regulate gene transcription, 13-cis-retinoic acid can also bind to and activate these receptors, albeit with lower affinity.[6]
The prevailing model suggests that much of the biological activity attributed to 13-cis-retinoids stems from their intracellular isomerization to the all-trans forms.[6]
Caption: Metabolic and signaling pathway of 13-cis-retinyl palmitate.
Conclusion
13-cis-Retinyl palmitate is a biochemically significant isomer of retinyl palmitate. Its formation, primarily through thermal isomerization of the all-trans form, and its distinct metabolic handling, including preferential hydrolysis by certain enzymes, are key aspects of its biological profile. While it exhibits lower direct biological activity compared to its all-trans counterpart, its role as a precursor to active retinoids underscores its importance in vitamin A metabolism and signaling. The analytical methods outlined in this guide provide a framework for the accurate quantification of 13-cis-retinyl palmitate, which is essential for research in nutrition, pharmacology, and drug development. Further investigation into the specific roles of 13-cis-retinoids in cellular processes will continue to enhance our understanding of retinoid biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Hydrolysis of cis and trans isomers of retinyl palmitate by retinyl ester hydrolase of pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
